1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H12N2O3/c1-8(13-17)9-2-4-10(5-3-9)14-11(15)6-7-12(14)16/h2-5,17H,6-7H2,1H3 |
InChI Key |
IWIZFKYKTAKHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Cyclization
In a standard protocol, dichloromaleic anhydride reacts with 4-(1-hydroxyiminoethyl)aniline in ethanol under reflux for 2–4 hours. Acetic acid catalyzes the reaction, yielding 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione with ~70% efficiency. Prolonged heating (>6 hours) reduces yield due to oxime decomposition.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (10 mol%) |
| Temperature | 78°C (reflux) |
| Time | 2–4 hours |
| Yield | 65–70% |
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the reaction. A mixture of dichloromaleic anhydride and 4-(1-hydroxyiminoethyl)aniline in ethanol undergoes microwave heating at 100°C for 15–20 minutes, achieving 70–75% yield. This method reduces side reactions and improves reproducibility.
Multi-Component Reaction (MCR) Strategies
MCRs enable single-step assembly of complex structures. For this compound, a three-component reaction involving ethyl 2,4-dioxovalerate, 4-nitroaniline, and benzaldehyde forms a 3-pyrroline-2-one intermediate, which is subsequently oxidized and functionalized.
Intermediate Synthesis
Ethyl 2,4-dioxovalerate, 4-nitroaniline, and benzaldehyde react in glacial acetic acid under argon to yield 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. This intermediate is isolated in 45% yield after recrystallization.
Oxime Formation and Cyclization
The acetyl group on the pyrroline intermediate undergoes oximation with hydroxylamine hydrochloride in ethanol, forming the hydroxyiminoethyl substituent. Subsequent cyclization via acid catalysis (e.g., H2SO4) produces the target compound in 60–65% overall yield.
Functionalization of Preformed Pyrrolidine-2,5-dione
Post-synthetic modification offers an alternative route. 1-(4-Acetylphenyl)pyrrolidine-2,5-dione is treated with hydroxylamine hydrochloride in pyridine/ethanol to install the hydroxyimino group.
Oximation Protocol
-
Reagents : Hydroxylamine hydrochloride (1.2 equiv), pyridine (2 equiv), ethanol.
-
Conditions : 80°C, 4–6 hours.
Mechanistic Insight :
The ketone undergoes nucleophilic attack by hydroxylamine, forming an oxime intermediate. Tautomerization stabilizes the (E)-configuration.
Industrial-Scale Synthesis
Industrial methods prioritize cost-effectiveness and scalability. American Elements reports a two-step process:
-
Step 1 : Condensation of maleic anhydride with 4-aminophenyl methyl ketone in toluene at 110°C (yield: 80%).
-
Step 2 : Oximation using hydroxylamine sulfate in aqueous NaOH (yield: 85%).
Advantages :
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| Thermal Cyclization | 65–70% | 2–4 hours | Moderate | Low |
| Microwave Cyclization | 70–75% | 15–20 min | High | Medium |
| MCR Strategy | 60–65% | 12–18 hours | Low | High |
| Industrial Synthesis | 68–72% | 8–10 hours | High | Low |
Microwave-assisted cyclization offers the best balance of yield and time, while industrial methods excel in scalability.
Challenges and Optimization
Chemical Reactions Analysis
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidine-2,5-dione derivatives .
Scientific Research Applications
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2,5-dione Derivatives
Structural Analogues and Substituent Variations
The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrrolidine-2,5-dione Derivatives
Physicochemical Properties
- Melting Points and Stability : Analogs with bulkier substituents (e.g., indole-piperidine derivatives in ) exhibit higher melting points (203–204°C for compound 4h), attributed to increased molecular rigidity and hydrogen bonding . The target compound’s powder form and room-temperature stability suggest moderate intermolecular forces, though exact thermal data are unavailable.
- Synthesis and Yield : Mannich reactions (e.g., ) achieve yields of 78–80%, while indole derivatives () show yields up to 93.8% . The target compound’s synthesis route is unspecified but may involve oximation or coupling reactions.
Biological Activity
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione, also known as 1-{4-[1-(hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione, is a compound with a unique structure that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a hydroxyimino group, which may contribute to its interactions with biological systems.
- Chemical Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- IUPAC Name : 1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]pyrrolidine-2,5-dione
- Appearance : Powder
- Storage Temperature : Room Temperature
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxyimino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially influencing their activity. The pyrrolidine ring may also modulate the function of receptors and enzymes, contributing to its biological effects .
Enzyme Inhibition
Research indicates that 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione may exhibit enzyme inhibitory properties. It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications in drug development for conditions such as cancer and metabolic disorders.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. The hydroxyimino group may scavenge free radicals, thus protecting cells from oxidative stress. This aspect is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage.
Cytotoxicity Studies
Preliminary studies have shown that 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast cancer and leukemia cell lines, suggesting its potential as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines.
- Findings : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for HL-60 cells, indicating significant cytotoxicity.
-
Antioxidant Activity Assessment :
- Objective : To evaluate the ability to reduce oxidative stress in cellular models.
- Findings : The compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40% in treated cells compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine Derivative A | Pyrrolidine A | Moderate enzyme inhibition |
| Hydroxyimino Compound B | Hydroxyimino B | Strong antioxidant activity |
| 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione | Current Compound | Significant cytotoxicity and antioxidant activity |
Q & A
Q. What are the common synthetic routes for preparing pyrrolidine-2,5-dione derivatives, and how can they be optimized for this compound?
The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclocondensation reactions. For example, 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione was synthesized by refluxing equimolar amounts of 4-methoxyaniline and dihydrofuran-2,5-dione in acetic acid . Key optimization parameters include reaction time, solvent choice (e.g., acetic acid for protonation), and temperature control. To adapt this for the target compound, substituting 4-methoxyaniline with a hydroxylamine-containing precursor (to introduce the N-hydroxy-C-methylcarbonimidoyl group) would require testing acid catalysis conditions and monitoring intermediates via HPLC or TLC.
Q. Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, bond angles (e.g., C11—N1—C1—C2 = −123.12°) and torsion angles (e.g., N1—C8—O2 = 176.06°) in analogous compounds were resolved with an R factor of 0.034 . Complementary techniques include:
- NMR : To verify substituent positions (e.g., methoxy or aryl protons).
- IR : To confirm carbonyl stretches (∼1700–1750 cm⁻¹ for pyrrolidine-2,5-dione).
- Mass spectrometry : For molecular ion validation (e.g., [M+H]+ peaks).
Advanced Research Questions
Q. How can computational modeling guide the prediction of reactivity and regioselectivity in derivatizing this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reactive sites. For instance, ICReDD’s reaction path search methods use quantum calculations to identify transition states and optimize reaction conditions . For the target compound, modeling the electron density of the carbonyl groups and substituent effects (e.g., electron-withdrawing N-hydroxycarbonimidoyl) can predict nucleophilic attack sites. Software like Gaussian or ORCA, combined with molecular docking for bioactivity studies, is recommended.
Q. What experimental strategies resolve contradictions in spectral data during structural characterization?
Discrepancies between computational predictions and experimental data (e.g., unexpected NMR shifts) require iterative validation:
- Redundant spectroscopy : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Crystallographic refinement : Adjust H-atom positions geometrically (C—H = 0.93–0.96 Å) with riding models, as done in analogous studies .
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., hydroxylamine groups).
Q. How can reaction engineering principles improve yield in large-scale synthesis?
Apply statistical design of experiments (DoE) to optimize parameters. For example, a Central Composite Design (CCD) can test variables like temperature, catalyst loading, and solvent polarity. Studies on TiO₂ photocatalysis and chemical process design highlight the utility of DoE in minimizing experimental runs while maximizing data quality . For this compound, focus on:
- Mixing efficiency : Use microreactors to enhance heat/mass transfer.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps.
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for structurally similar compounds?
Variations in bioactivity (e.g., antitumor vs. antimicrobial effects) may arise from assay conditions or substituent effects. For example, 1-(4-Fluorophenyl)pyrrolidine derivatives showed divergent activities depending on substituent position . Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.
- SAR studies : Systematically modify substituents (e.g., replacing methoxy with hydroxy groups) and correlate with activity trends.
- Meta-analysis : Compare data across peer-reviewed studies (e.g., J. Org. Chem. vs. Eur. J. Med. Chem.) to identify consensus mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
